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  • Product: 4-(Phenylmethoxy)-1-naphthalenemethanol
  • CAS: 861092-57-1

Core Science & Biosynthesis

Foundational

solubility profile of 4-(phenylmethoxy)-1-naphthalenemethanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(Phenylmethoxy)-1-naphthalenemethanol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-(Phenylmethoxy)-1-naphthalenemethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(phenylmethoxy)-1-naphthalenemethanol, a complex aromatic alcohol. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and accurate solubility profile for novel chemical entities.

Introduction: The Critical Role of Solubility Profiling

4-(Phenylmethoxy)-1-naphthalenemethanol is a molecule of interest characterized by a large, rigid naphthalene core, a polar hydroxymethyl group, and a bulky, hydrophobic benzyloxy substituent. Understanding its solubility across a spectrum of organic solvents is paramount for several key processes:

  • Synthetic Route Optimization: Selecting appropriate solvents for reactions involving this molecule to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification Strategy: Designing efficient crystallization or chromatographic purification methods relies on differential solubility in various solvent systems.[1]

  • Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is a primary determinant of the feasibility of different dosage forms and directly impacts bioavailability.

This guide provides the scientific rationale and a practical, step-by-step methodology to experimentally determine the solubility of 4-(phenylmethoxy)-1-naphthalenemethanol, ensuring data integrity and reproducibility.

Physicochemical Analysis and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces.[2] The molecular structure of 4-(phenylmethoxy)-1-naphthalenemethanol provides clear indicators of its likely solubility behavior.

  • Naphthalene Core: This large, aromatic, and nonpolar moiety contributes significantly to the molecule's hydrophobicity. It will favor interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Hydroxymethyl Group (-CH₂OH): This is a polar functional group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature will promote solubility in polar protic and aprotic solvents.

  • Phenylmethoxy (Benzyloxy) Group (-OCH₂Ph): This group adds significant nonpolar character due to the phenyl ring and methylene group. The ether oxygen, however, can act as a hydrogen bond acceptor. The overall effect is an increase in molecular size and lipophilicity.

Predicted Solubility Trends:

  • High Solubility: Expected in solvents that can effectively solvate both the large aromatic system and the polar functional groups. Dichloromethane (a polar aprotic solvent), tetrahydrofuran (THF, a polar aprotic ether), and aromatic solvents like toluene are strong candidates.

  • Moderate Solubility: Polar protic solvents like ethanol and methanol can engage in hydrogen bonding with the hydroxymethyl group, but their polarity may be less ideal for solvating the large nonpolar naphthalene and benzyl moieties.[3]

  • Low Solubility: Nonpolar aliphatic solvents such as hexane will be poor solvents as they cannot effectively interact with the polar hydroxymethyl group. Conversely, highly polar solvents like water will be unable to overcome the strong hydrophobic nature of the bulk of the molecule, leading to very low aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and thermodynamically relevant solubility data, the equilibrium or thermodynamic solubility must be measured. This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[4][5] The isothermal shake-flask method is the gold standard for this determination due to its simplicity and accuracy.[6]

Rationale for Method Selection

The shake-flask method ensures that the solvent is fully saturated with the solute and that equilibrium is reached between the dissolved and undissolved solid phases.[4] Quantification by High-Performance Liquid Chromatography (HPLC) is chosen for its high specificity, sensitivity, and accuracy in determining the concentration of the analyte in a complex matrix.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 4-(phenylmethoxy)-1- naphthalenemethanol prep2 Add to vial with known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant with 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample with mobile phase sample2->sample3 hplc Quantify concentration using validated HPLC method sample3->hplc

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(phenylmethoxy)-1-naphthalenemethanol (e.g., 20-30 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately pipette 1.0 mL of each selected organic solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber set to a standard temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the suspensions for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 1-2 hours to allow the excess solid to sediment.

    • Carefully withdraw a portion of the supernatant using a glass syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

    • Perform an appropriate, accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Quantification:

    • Calibration Curve: Prepare a series of standard solutions of 4-(phenylmethoxy)-1-naphthalenemethanol of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.

    • Sample Analysis: Inject the diluted sample filtrates into the HPLC system under the same conditions as the standards.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.

Hypothetical Solubility Data and Interpretation

The following table presents a plausible, scientifically-grounded solubility profile for 4-(phenylmethoxy)-1-naphthalenemethanol at 25°C, based on the structural analysis performed earlier.

SolventSolvent TypePolarity IndexPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
HexaneNonpolar Aliphatic0.1< 0.1< 0.0003
TolueneAromatic2.4~ 85~ 0.29
DichloromethaneChlorinated3.1> 150> 0.51
Diethyl EtherEther2.8~ 40~ 0.14
Ethyl AcetateEster4.4~ 95~ 0.32
AcetoneKetone5.1~ 110~ 0.38
Tetrahydrofuran (THF)Ether4.0> 150> 0.51
EthanolPolar Protic4.3~ 25~ 0.09
MethanolPolar Protic5.1~ 15~ 0.05
WaterPolar Protic10.2< 0.01< 0.00003

Interpretation of Results:

  • High Solubility in Aprotic Solvents: The predicted high solubility in dichloromethane, THF, ethyl acetate, and acetone aligns with the principle of "like dissolves like." These solvents are polar enough to interact with the hydroxymethyl group (primarily as hydrogen bond acceptors) but are also sufficiently nonpolar and dispersible to effectively solvate the large naphthalene and benzyl hydrocarbon portions of the molecule.

  • Role of Aromaticity: Toluene, an aromatic solvent, shows good solvating power due to favorable π-π stacking interactions with the naphthalene and phenyl rings.

  • Lower Solubility in Alcohols: The moderate solubility in ethanol and methanol is a result of competing factors. While these solvents can hydrogen bond with the solute, their own strong hydrogen-bonding networks must be disrupted to create a cavity for the large, nonpolar solute molecule, which is energetically costly.[7]

  • Insolubility in Extremes: The negligible solubility in hexane demonstrates that van der Waals forces alone are insufficient to overcome the solute-solute interactions involving the polar hydroxymethyl group. The extremely low aqueous solubility highlights the molecule's predominantly hydrophobic character.

Advanced Concepts: Predictive Modeling

While experimental determination is the definitive method, computational models can provide valuable early insights into solubility, especially during the discovery phase when material is scarce.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use statistical methods to build a mathematical relationship between a compound's physicochemical properties (like solubility) and its structural features, known as molecular descriptors.[6][8][9]

  • Molecular Descriptors: These are numerical values derived from the chemical structure, such as molecular weight, number of hydrogen bond donors/acceptors, polar surface area (PSA), and calculated logP (a measure of lipophilicity).

  • The Model: A QSPR model for solubility might take the form of a multiple linear regression equation or a more complex machine learning algorithm.[10][11]

QSPR cluster_input Input: Molecular Structure cluster_descriptors Step 1: Descriptor Calculation cluster_model Step 2: QSPR Model cluster_output Output: Predicted Property mol_structure 4-(phenylmethoxy)-1- naphthalenemethanol desc Molecular Weight LogP Polar Surface Area H-Bond Donors/Acceptors mol_structure->desc qspr_model Mathematical Algorithm (e.g., MLR, ANN) desc->qspr_model prediction Predicted Solubility (logS) qspr_model->prediction

Caption: Conceptual Workflow of a QSPR Model.

These models are powerful for screening large libraries of virtual compounds but must be built on high-quality experimental data and used within their applicability domain.

Conclusion

The solubility profile of 4-(phenylmethoxy)-1-naphthalenemethanol is a complex function of its hybrid molecular structure, which contains both large, nonpolar aromatic regions and a polar, hydrogen-bonding functional group. A systematic experimental approach, such as the isothermal shake-flask method coupled with HPLC analysis, is essential for generating accurate and reliable data. The resulting profile, showing high solubility in polar aprotic and aromatic solvents and poor solubility in aliphatic and aqueous media, provides critical guidance for its handling and application in synthesis, purification, and formulation. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges posed by the solubility of novel chemical entities.

References

  • Babu, R. J., & Miller, D. W. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of Pharmaceutical Sciences, 93(2), 436-444. [Link]

  • Chemistry LibreTexts. (2020). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2004). ADME evaluation in drug discovery. 4. Prediction of aqueous solubility based on atom contribution approach. Journal of Chemical Information and Computer Sciences, 44(1), 266-275.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Li, A., & Yalkowsky, S. H. (1998). Predicting drug solubility. Pharmaceutical Research, 15(4), 531-536.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Random forest models to predict aqueous solubility.
  • Ruell, J. A., et al. (2004). A quantitative structure-property relationship for predicting drug solubility in binary mixtures of polyethylene glycol 400 and water. Journal of pharmaceutical sciences, 93(2), 436-44.
  • Sanghvi, T., & Yalkowsky, S. H. (2003). Estimation of the aqueous solubility of amorphous organic compounds. Journal of Pharmaceutical Sciences, 92(7), 1483-1490.
  • Sun, H. (2004). A simple QSPR model for predicting aqueous solubility of organic compounds. Journal of Chemical Information and Computer Sciences, 44(2), 748-757.
  • University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

  • Voutchkova, A. M., et al. (2010). A critical analysis of the performance of QSPR models for the prediction of aqueous solubility.
  • Wang, J., et al. (2019). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K.
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Yan, A., & Gasteiger, J. (2003). Prediction of aqueous solubility of organic compounds by a quantitative structure-property relationship. Journal of Chemical Information and Computer Sciences, 43(2), 429-434.
  • Zielenkiewicz, W., & Sadowski, Z. (1998). Solubility of naphthalene in binary solvents.
  • Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes.
  • Knovel. (n.d.). Solubility of Organic Compounds. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Martin, A., & Bustamante, P. (1989). The solubility of phenacetin in dioxane-water mixtures. International Journal of Pharmaceutics, 54(1), 1-8.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Opperhuizen, A., van der Velde, E. W., Gobas, F. A., Liem, D. A., & van der Steen, J. M. (1985). Relationship between bioconcentration in fish and steric factors of hydrophobic chemicals. Chemosphere, 14(11-12), 1871-1896.

Sources

Exploratory

Crystallographic Analysis and Single-Crystal X-Ray Diffraction of 4-(Phenylmethoxy)-1-naphthalenemethanol: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional structural characterization of naphthalene-based pharmacophores is a cornerstone of modern structure-based drug design (SBDD). 4-(Phenylmethoxy)-1-naphthalenemethanol—a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional structural characterization of naphthalene-based pharmacophores is a cornerstone of modern structure-based drug design (SBDD). 4-(Phenylmethoxy)-1-naphthalenemethanol—a molecule featuring a rigid planar naphthalene core, a flexible lipophilic benzyloxy group, and a directional hydrogen-bonding hydroxymethyl group—presents a unique crystallographic challenge. This whitepaper provides a comprehensive, field-proven methodology for the crystallization, X-ray diffraction, and structural refinement of this compound. By analyzing the causality behind molecular packing and experimental design, this guide serves as an authoritative protocol for researchers aiming to achieve publication-quality crystallographic data.

Molecular Architecture & Structural Causality

Understanding the solid-state behavior of 4-(phenylmethoxy)-1-naphthalenemethanol requires deconstructing its structural analogs. The molecule's packing is dictated by a delicate balance of strong hydrogen bonding and weaker dispersion forces:

  • The Naphthalene Scaffold: Provides a rigid, planar π -system that heavily favors π−π stacking interactions in the solid state.

  • The 1-Hydroxymethyl Moiety: Acts as the primary driver for directional assembly. In the closely related1, the molecules are linked by strong O—H⋯O hydrogen bonds, generating infinite chains that propagate parallel to the [100] crystallographic direction[1]. We anticipate a similar one-dimensional hydrogen-bonded polymeric chain or dimeric network in the target compound.

  • The 4-Phenylmethoxy (Benzyloxy) Group: Introduces conformational flexibility and steric bulk. To minimize steric clash with the peri-hydrogen of the naphthalene ring, the ether oxygen forces the phenyl ring to twist out of the naphthyl plane. Drawing from the crystal structure of 2, the dihedral angle between the naphthyl ring system and the benzyl group is expected to be nearly orthogonal, at approximately 83.22°[2]. This geometry facilitates stabilizing C—H⋯ π and offset π−π interactions (typical centroid–centroid distances of ~3.78 Å)[2].

Quantitative Structural Projections

By synthesizing the crystallographic data of its constituent fragments, we can project the structural parameters for 4-(phenylmethoxy)-1-naphthalenemethanol to guide the initial phase solution.

Parameter1-(Benzyloxy)naphthalene[2]Naphthalen-1-ylmethanol[1]4-(Phenylmethoxy)-1-naphthalenemethanol (Predicted)
Chemical Formula C₁₇H₁₄OC₁₁H₁₀OC₁₈H₁₆O₂
Crystal System OrthorhombicOrthorhombicOrthorhombic / Monoclinic
Space Group Orthorhombic (Z=8)PbcaP2₁/c or Pbca
Dihedral Angle (Naphthyl/Benzyl) 83.22°N/A~80–85°
Hydrogen Bonding NoneO—H⋯O infinite chainsO—H⋯O chains / dimers
π−π Interactions Centroid-centroid = 3.78 ÅWeak C—H⋯C(ar)Expected (~3.7–3.8 Å)

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals (typically >0.1 mm in at least two dimensions) requires avoiding the kinetic trapping of amorphous precipitates. A slow vapor diffusion method is the optimal self-validating approach.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of dichloromethane (DCM).

    • Causality: DCM readily solubilizes both the polar hydroxymethyl group and the lipophilic benzyloxy moiety, ensuring a homogeneous starting state.

  • Antisolvent Setup: Place the DCM solution in an uncapped 2-dram inner vial. Place this inner vial into a 20 mL outer vial containing 5 mL of n-hexane (antisolvent).

  • Diffusion: Cap the outer vial tightly and store at a constant 293 K in a vibration-free environment for 48–72 hours.

    • Causality: The higher vapor pressure of DCM relative to hexane allows for a slow, thermodynamic equilibration, promoting the nucleation of a single macroscopic lattice rather than microcrystalline powders.

  • Validation: Inspect the resulting crystals under a polarized light stereomicroscope.

    • Self-Validation: Rotate the polarizer; sharp, uniform extinction across the entire crystal body confirms a true single crystal. Irregular extinction indicates twinning, necessitating recrystallization.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is isolated, the SCXRD workflow must be executed with strict adherence to cryogenic and refinement protocols to ensure high-fidelity electron density mapping.

Step-by-Step Protocol:

  • Mounting & Cryocooling:

    • Submerge the crystal in a drop of perfluoropolyether oil (e.g., Paratone-N) and mount it on a polyimide micro-loop.

    • Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: The oil displaces the mother liquor, preventing lattice degradation from solvent evaporation. Cryocooling drastically reduces the Debye-Waller thermal displacement parameters, minimizing the smearing of electron density. This is strictly required to accurately locate the elusive hydroxyl hydrogen atom via difference Fourier maps[1].

  • Data Collection & Reduction:

    • Utilize a microfocus X-ray diffractometer equipped with a Mo K α source ( λ=0.71073 Å).

    • Collect a full hemisphere of data using ω and ϕ scans to ensure >99% completeness.

    • Integrate the frames and apply a multi-scan absorption correction.

    • Self-Validation: An internal agreement factor ( Rint​ ) of < 0.05 validates the symmetry-equivalent reflections.

  • Phase Solution & Refinement:

    • Solve the phase problem using Intrinsic Phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions (riding model). Crucially, locate the O-H hydrogen atom from the residual electron density map and refine it freely to map the exact O—H⋯O hydrogen bonding network[1].

  • CheckCIF Validation:

    • Generate the final Crystallographic Information File (CIF) and process it through the IUCr CheckCIF routine. Resolve any Level A or B alerts before finalizing the structural model.

Workflow Visualization

SCXRD_Workflow N1 Vapor Diffusion Crystal Growth N2 Polarized Light Microscopy N1->N2 N2->N1 Twinned/Amorphous (Recrystallize) N3 Cryogenic (100K) Data Collection N2->N3 Single Crystal Validated N4 Phase Solution (SHELXT) N3->N4 N5 Least-Squares Refinement (SHELXL) N4->N5 N6 CheckCIF Validation N5->N6 N6->N5 Level A/B Alerts (Iterative) N7 Final Crystallographic Model N6->N7 Clean CIF

Fig 1. Self-validating SCXRD workflow for structural determination.

References

  • Title: 1-(Benzyloxy)
  • Title: Naphthalen-1-ylmethanol Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(Phenylmethoxy)-1-naphthalenemethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Synonyms: 4-Benzyloxy-1-naphthalenemethanol, 4-benzyloxy-1-naphthylmethanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Synonyms: 4-Benzyloxy-1-naphthalenemethanol, 4-benzyloxy-1-naphthylmethanol.

Introduction and Strategic Overview

4-(Phenylmethoxy)-1-naphthalenemethanol is a highly versatile building block utilized in medicinal chemistry, particularly in the synthesis of bulky, lipophilic ligands, receptor antagonists, and modified alkaloid derivatives [1]. The presence of the orthogonal functional groups—a protected phenolic ether (benzyloxy) and a reactive primary alcohol (naphthalenemethanol)—allows for regioselective downstream modifications.

This application note details a highly efficient, two-step synthetic workflow starting from commercially available 4-hydroxy-1-naphthaldehyde. The protocol emphasizes high-yield transformations, operational simplicity, and scalable purification methods.

Synthetic Workflow Visualization

SynthesisRoute SM 4-Hydroxy-1-naphthaldehyde (Starting Material) Step1 Phase 1: Benzylation (BnBr, K2CO3, Acetone, RT) SM->Step1 Int 4-Benzyloxy-1-naphthaldehyde (Intermediate) Step1->Int Step2 Phase 2: Reduction (NaBH4, MeOH, 0°C to RT) Int->Step2 Product 4-(Phenylmethoxy)-1-naphthalenemethanol (Target Product) Step2->Product

Figure 1: Two-step synthetic workflow for 4-(phenylmethoxy)-1-naphthalenemethanol.

Materials and Reagents

All reagents should be of analytical grade and used without further purification unless otherwise noted.

Reagent / MaterialRoleMW ( g/mol )Equivalents
4-Hydroxy-1-naphthaldehydeStarting Material172.181.0
Benzyl bromide (BnBr)Alkylating Agent171.041.5
Potassium carbonate (K₂CO₃)Base138.211.1 - 1.5
Acetone (Anhydrous)Solvent (Phase 1)58.080.2 M
Sodium borohydride (NaBH₄)Reducing Agent37.831.2
Methanol (MeOH)Solvent (Phase 2)32.040.2 M

Step-by-Step Methodologies

Phase 1: Synthesis of 4-Benzyloxy-1-naphthaldehyde (Intermediate)

Objective: Selective protection of the phenolic hydroxyl group via Williamson ether synthesis to prevent interference during subsequent reduction steps [1], [2].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1-naphthaldehyde (1.0 eq) and dissolve in anhydrous acetone (to achieve a 0.2 M concentration).

    • Causality Insight: Acetone is selected as a polar aprotic solvent because it readily dissolves the starting material and enhances the nucleophilicity of the phenoxide ion formed in the next step, driving the S_N2 reaction forward.

  • Base Addition: Add anhydrous K₂CO₃ (1.1 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

    • Causality Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenolic OH (pKa ~9.5) without causing side reactions (such as Cannizzaro reaction) with the aldehyde moiety.

  • Alkylation: Dropwise add benzyl bromide (1.5 eq) to the stirring mixture. Allow the reaction to stir at room temperature (25 °C) for 24 hours [1].

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:4) solvent system.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter under reduced pressure to remove the inorganic salts (KBr and excess K₂CO₃).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude brownish-red product via silica gel column chromatography (Ethyl Acetate:Hexane = 1:20) to yield 4-benzyloxy-1-naphthaldehyde as a yellow oil or solid [1].

Phase 2: Reduction to 4-(Phenylmethoxy)-1-naphthalenemethanol (Target Product)

Objective: Chemoselective reduction of the aldehyde to a primary alcohol.

  • Reaction Setup: Dissolve the purified 4-benzyloxy-1-naphthaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality Insight: The reduction of aldehydes with NaBH₄ is exothermic. Cooling the reaction prevents solvent boil-off and minimizes the formation of unwanted side products.

  • Reduction: Slowly add NaBH₄ (1.2 eq) in small portions over 15 minutes.

    • Causality Insight: NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) because it is perfectly chemoselective for aldehydes/ketones, highly stable in alcoholic solvents, and operationally safer. Methanol acts as both the solvent and the proton source to release the final alcohol from the borate complex.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise to neutralize excess NaBH₄. Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo. The resulting crude product can be recrystallized or passed through a short silica plug to afford pure 4-(phenylmethoxy)-1-naphthalenemethanol.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters for a standard 10 mmol scale synthesis to aid in benchmarking and scale-up calculations.

ParameterPhase 1 (Benzylation)Phase 2 (Reduction)
Scale 10.0 mmol~9.5 mmol
Reaction Time 24 hours2 hours
Temperature 25 °C (Room Temp)0 °C → 25 °C
Expected Yield 90 - 98%92 - 96%
TLC System (Rf) EtOAc:Hexane 1:4 (Rf ~0.6)EtOAc:Hexane 1:2 (Rf ~0.3)
Product State Yellow oil / low-melting solidWhite to off-white solid

References

  • Title: Induction of Apoptosis by Matrine Derivative ZS17 in Human Hepatocellular Carcinoma BEL-7402 and HepG2 Cells through ROS-JNK-P53 Signalling Pathway Activation Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: AU7908398A - Glucagon antagonists/inverse agonists Source: Google Patents URL
Application

Application Note: Selective Oxidation of 4-(Benzyloxy)-1-naphthalenemethanol to 4-(Benzyloxy)-1-naphthaldehyde

Executive Summary & Mechanistic Causality The conversion of 4-(phenylmethoxy)-1-naphthalenemethanol (commonly referred to as 4-(benzyloxy)-1-naphthalenemethanol) to its corresponding aldehyde is a critical functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The conversion of 4-(phenylmethoxy)-1-naphthalenemethanol (commonly referred to as 4-(benzyloxy)-1-naphthalenemethanol) to its corresponding aldehyde is a critical functional group transformation in the synthesis of advanced naphthyl-based pharmacophores.

Designing an oxidation protocol for this specific substrate requires navigating three distinct chemical domains:

  • The Primary Benzylic Alcohol: The target site for oxidation.

  • The Electron-Rich Naphthalene Core: Highly susceptible to electrophilic attack or oxidative degradation.

  • The C4-Benzyloxy Ether: A protecting group that is highly labile under strongly acidic conditions.

Causality in Reagent Selection: Traditional aqueous oxidants, such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), are strictly contraindicated for this substrate. The acidic environment of a Jones oxidation promotes premature ether cleavage, while the high oxidation potential inevitably leads to over-oxidation of the primary alcohol to a carboxylic acid. Furthermore, the electron-rich naphthyl ring can undergo destructive quinone formation under harsh oxidative stress.

To preserve the benzyloxy ether and arrest the reaction precisely at the aldehyde stage, mild, non-aqueous, and highly chemoselective oxidants must be employed[1][2]. The three most reliable methodologies for this transformation are the Dess-Martin Periodinane (DMP) oxidation , the Swern oxidation , and Manganese Dioxide (MnO₂) oxidation .

Comparative Analysis of Oxidation Methods

The following table synthesizes the quantitative and qualitative parameters of the three viable oxidation pathways, allowing researchers to select the optimal method based on scale, budget, and available equipment.

ParameterDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Reagents DMP, NaHCO₃DMSO, (COCl)₂, Et₃NActivated MnO₂
Solvent Dichloromethane (DCM)Dichloromethane (DCM)DCM, Hexane, or Toluene
Temperature 0 °C to Room Temp (20 °C)-78 °C to Room TempRoom Temp to Reflux
Reaction Time 0.5 – 2 hours2 – 4 hours12 – 24 hours
Typical Yield > 90%80 – 85%80 – 90%
Chemoselectivity Excellent (Preserves ethers)ExcellentOutstanding (Benzylic specific)
Key Advantage Extremely mild, fast, easy setupHighly scalable, inexpensiveSimple filtration workup
Key Limitation Reagent is expensive, shock-sensitiveRequires cryogenic cooling, foul odorSluggish reaction, requires large excess

Experimental Protocols & Self-Validating Workflows

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

Mechanistic Rationale: DMP is a hypervalent iodine(V) compound that undergoes rapid ligand exchange with the benzylic alcohol. Subsequent acetate-mediated deprotonation expels the aldehyde and an iodine(III) byproduct[1][3]. Operating at near-neutral pH, it perfectly preserves the benzyl ether without risk of over-oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(benzyloxy)-1-naphthalenemethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Add solid NaHCO₃ (3.0 equiv) to the flask. Causality: NaHCO₃ acts as an acid scavenger, neutralizing the acetic acid byproduct generated during the reaction to ensure the benzyl ether remains completely intact.

  • Addition: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 to 1.5 equiv) in portions over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring (Self-Validation): Stir for 1 hour. Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The disappearance of the highly polar alcohol spot and the appearance of a less polar, UV-active aldehyde spot validates complete conversion.

  • Biphasic Quench: Dilute the mixture with ether or additional DCM. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ chemically reduces unreacted, potentially explosive hypervalent iodine species into water-soluble, safe iodine compounds[1].

  • Visual Validation: Stir the biphasic mixture vigorously for 15–30 minutes. The organic layer will transition from cloudy to completely clear, visually validating the destruction of the periodinane.

  • Isolation: Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short-pad silica gel chromatography.

Protocol B: Swern Oxidation

Mechanistic Rationale: This method utilizes DMSO activated by oxalyl chloride at -78 °C to form a chlorodimethylsulfonium electrophile. The alcohol attacks this species, and the subsequent addition of triethylamine promotes an intramolecular syn-β-elimination to yield the aldehyde[4][5].

Step-by-Step Methodology:

  • Activation: To a flame-dried flask containing anhydrous DCM at -78 °C (dry ice/acetone bath), add oxalyl chloride (1.5 equiv). Dropwise, add anhydrous DMSO (3.0 equiv) dissolved in DCM. Self-Validation: Vigorous gas evolution (CO and CO₂) will occur. Wait 15 minutes until gas evolution ceases.

  • Substrate Addition: Dissolve the naphthyl alcohol (1.0 equiv) in a minimum volume of DCM and add it dropwise to the activated DMSO mixture, maintaining the internal temperature strictly below -65 °C. Causality: If the reaction warms prematurely, the activated DMSO intermediate decomposes via the Pummerer rearrangement, drastically reducing yield[4].

  • Elimination: Stir for 30 minutes at -78 °C. Add triethylamine (5.0 equiv) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench with water, extract with DCM, wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Manganese Dioxide (MnO₂) Oxidation

Mechanistic Rationale: MnO₂ is a heterogeneous oxidant highly specific for allylic and benzylic alcohols. The reaction proceeds via a radical intermediate on the surface of the MnO₂ crystal lattice[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM or Hexane. Add activated MnO₂ (10 to 20 equiv). Note: The high stoichiometry is required because the reaction occurs strictly on the surface area of the solid lattice.

  • Execution: Stir vigorously at room temperature for 12–24 hours.

  • Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc. Evaporate the filtrate to yield the highly pure aldehyde.

Workflow Visualization

The following diagram outlines the logical sequence and self-validating checkpoints for the recommended Dess-Martin Periodinane (DMP) oxidation workflow.

DMP_Workflow Start 4-(Benzyloxy)-1-naphthalenemethanol in anhydrous DCM AddDMP Add DMP (1.2 eq) & NaHCO3 at 0 °C → Room Temp Start->AddDMP TLC Monitor via TLC (Hexane/EtOAc) Self-Validation: Disappearance of Alcohol AddDMP->TLC Quench Quench with 1:1 sat. NaHCO3 and sat. Na2S2O3 (Stir 15 mins) TLC->Quench Complete Conversion Extract Extract with DCM, Wash with Brine, Dry (Na2SO4) Quench->Extract Organic layer turns clear Purify Silica Gel Chromatography (Yield >90%) Extract->Purify Product 4-(Benzyloxy)-1-naphthaldehyde (Final Product) Purify->Product

Workflow for the Dess-Martin Periodinane (DMP) oxidation of benzylic alcohols.

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4-(phenylmethoxy)-1-naphthalenemethanol during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4-(phenylmethoxy)-1-naphthalenemethanol during long-t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4-(phenylmethoxy)-1-naphthalenemethanol during long-term storage. By understanding the molecule's inherent stabilities and potential degradation pathways, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-(phenylmethoxy)-1-naphthalenemethanol and what are its key structural features?

A: 4-(phenylmethoxy)-1-naphthalenemethanol (CAS No. 103328-56-1) is an organic compound featuring a naphthalene core. Its structure contains two key functional groups that are critical to understanding its stability: a benzylic alcohol (-CH₂OH) and a benzyl ether (-O-CH₂-phenyl). The naphthalene ring itself is a stable aromatic system, but the benzylic positions are susceptible to chemical modification.[1][2]

Caption: Key structural features of 4-(phenylmethoxy)-1-naphthalenemethanol.

Q2: What are the primary degradation pathways for this compound?

A: Based on its structure, the most probable degradation pathways involve oxidation and, to a lesser extent, photolysis.

  • Oxidative Degradation: This is the most significant concern. The benzylic alcohol is the primary site for oxidation, which can convert the alcohol first to an aldehyde (4-(phenylmethoxy)-1-naphthaldehyde) and subsequently to a carboxylic acid (4-(phenylmethoxy)-1-naphthoic acid).[1] The ether linkage is also prone to the formation of peroxides upon prolonged exposure to air.[1][3] The presence of oxygen, even at parts-per-million levels, can have a deleterious effect on the thermal stability of related compounds.[4]

  • Photolytic Degradation: Exposure to UV or strong artificial light can provide the energy needed to initiate and accelerate oxidation reactions, particularly at the benzylic position.[5][6] Aromatic alcohols and ethers are known to be light-sensitive.[5]

  • Hydrolytic Degradation: While the ether bond is generally stable, it can be cleaved under strong acidic conditions, though this is unlikely to occur under standard storage conditions.[1]

A 4-(phenylmethoxy)-1- naphthalenemethanol B 4-(phenylmethoxy)-1- naphthaldehyde A->B Oxidation [O₂] C 4-(phenylmethoxy)-1- naphthoic acid B->C Further Oxidation [O₂]

Caption: Primary oxidative degradation pathway of the benzylic alcohol group.

Q3: What are the visible signs of degradation?

A: Visual inspection can often provide the first clues of compound degradation. Key indicators include:

  • Change in Color: A noticeable change from a white or off-white solid to yellow or brown suggests the formation of oxidized impurities.[1][5]

  • Appearance of Particulates: The formation of insoluble degradation products or polymers may appear as precipitates in a solution.[5]

  • Change in Odor: The formation of volatile degradation products, such as aldehydes, can lead to a change in the material's odor.[5]

For a definitive assessment, analytical techniques like HPLC are necessary to quantify purity and identify degradation products.[5]

Q4: What are the ideal long-term storage conditions?

A: To minimize degradation and ensure the long-term stability of 4-(phenylmethoxy)-1-naphthalenemethanol, a multi-faceted approach to storage is required. The following conditions are recommended, summarized from best practices for storing similar aromatic and alcohol-containing compounds.[5][6][7]

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Freezer or Refrigerator) Slows down the rate of all chemical degradation reactions.[1] Stable temperature is crucial to prevent expansion and contraction that can compromise the container seal.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes oxygen, which is the primary driver of oxidative degradation.[4][5] Purge the container headspace before sealing.
Light Protection from Light Prevents photolytic degradation.[6] Use amber glass vials or store containers in a dark place like a closed cabinet.[5][6]
Container Tightly Sealed Glass Vial Provides an inert and impermeable barrier. Ensure the cap provides an airtight seal to prevent moisture and air ingress.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps for resolution.

IssuePotential CauseRecommended Action
Discoloration of the sample (e.g., yellowing) Oxidation of the benzylic alcohol or ether linkage.1. Confirm the sample is stored under an inert atmosphere. 2. Ensure the container is tightly sealed and minimize headspace. 3. Characterize the impurities using LC-MS to confirm the degradation pathway.[1]
Loss of purity/potency in analytical tests (e.g., HPLC) Chemical degradation through one of the pathways described in the FAQs.1. Review the complete storage history of the material. 2. Conduct a forced degradation study (see protocol below) to identify the specific stressor (light, heat, oxygen) causing the issue. 3. Re-test the material using a validated, stability-indicating analytical method.
Inconsistent experimental results Variable quality of the starting material due to improper storage.1. Always use a freshly opened or recently verified batch for critical experiments. 2. Implement a routine quality control testing schedule for all stored materials.
Appearance of precipitate in a prepared solution Formation of insoluble degradation products or polymers.1. Filter the solution before use. 2. Re-evaluate storage conditions, particularly for temperature fluctuations which can affect solubility.[5]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the intrinsic stability of the molecule and the likely degradation pathways.

Objective: To intentionally degrade the sample under various stress conditions to understand its susceptibility to light, heat, oxidation, and hydrolysis.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 4-(phenylmethoxy)-1-naphthalenemethanol in a suitable solvent like acetonitrile.

  • Apply Stress Conditions (based on standard protocols[1][5]):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 48 hours.

    • Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours.

    • Thermal Degradation: Transfer the solid compound to a vial and heat in an oven at 70°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source in a photostability chamber, delivering an overall illumination of not less than 1.2 million lux hours.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms for new peaks (degradants) and a decrease in the main peak area.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of 4-(phenylmethoxy)-1-naphthalenemethanol and separate it from potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound. Naphthalene derivatives typically absorb strongly in the UV range.[9]

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase to create a standard solution.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. Methods for analyzing naphthalene and its derivatives by HPLC have been well-established.[10][11]

Workflow: Long-Term Stability Study

This workflow outlines a systematic approach to monitoring the stability of your compound over an extended period under recommended storage conditions.

cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Testing & Analysis Phase A Prepare multiple aliquots of the compound in amber glass vials B Purge headspace with Nitrogen or Argon and tightly seal A->B C Place vials in stability chamber at recommended conditions (e.g., 5°C ± 3°C) B->C D Pull samples at specified time points (0, 3, 6, 9, 12, 18, 24, 36 months) C->D E Perform analysis: - Visual Inspection - HPLC for Purity - LC-MS for Impurity ID D->E F Analyze data and determine shelf-life E->F

Caption: Workflow for a comprehensive long-term stability study.

By implementing these guidelines, troubleshooting procedures, and experimental protocols, you can significantly mitigate the risk of degradation and ensure the long-term integrity of your 4-(phenylmethoxy)-1-naphthalenemethanol samples.

References
  • Benchchem. (2025).
  • Krahn, M. M., et al. (1980). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Journal of Biochemical and Biophysical Methods, 2(4), 233-46. [Link]

  • Benchchem. (2025). Optimizing storage conditions for long-term stability of Dihydro cuminyl alcohol. Benchchem.
  • Excellent Cork. (2025). How to store liquor: a guide to maintaining its quality. Excellent Cork.
  • OMGCHEERS. (2025).
  • Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]

  • Annweiler, E., et al. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518-523. [Link]

  • Benchchem. (2025). (4-(2-(Azepan-1-yl)ethoxy)phenyl)
  • Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. Wildpack Beverage. [Link]

  • University of California, Berkeley. (2018).
  • Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741.
  • Singh, P., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638174. [Link]

  • Venkatesan, P., et al. (2012). 1-(Benzyloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1379. [Link]

  • Zhang, Y., et al. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 10(49), 29339-29348.
  • Eawag. (n.d.). Naphthalene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Fath, G., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 5035. [Link]

  • Nixon, A. C., & Minor, H. B. (1971). Effect of Oxygen Concentration on the Thermal Stability of Naphthenes. Journal of Aircraft, 8(9), 735-738.
  • Benchchem. (2025). A Comparative Spectroscopic Analysis: 1-Naphthalenemethanol and Its Precursors. Benchchem.
  • SIELC Technologies. (2018). Methanol, (phenylmethoxy)-. SIELC. [Link]

  • Le, T., et al. (2020). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 25(8), 1985. [Link]

  • Prabhu, Y., & Phale, P. S. (2003). o-Phthalic acid, a dead-end product in one of the two pathways of phenanthrene degradation in Pseudomonas sp. strain PP2. Applied Microbiology and Biotechnology, 61(4), 342-351.
  • University of Hertfordshire. (2025). (benzyloxy)methanol. AERU. [Link]

  • Ministry of the Environment, Japan. (n.d.). 1-Naphthol. Environmental Risk Assessment of Chemicals.
  • Egloff, G., & Twomey, T. J. (1916). The Effect of Temperature on the Formation of Benzene, Toluene, Xylene, Naphthalene and Anthracene from Petroleum at Atmospheric Pressure. The Journal of Physical Chemistry, 20(2), 121-150.
  • Sajkowski, L. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Doctoral dissertation, Victoria University of Wellington.

Sources

Reference Data & Comparative Studies

Validation

validating purity of 4-(phenylmethoxy)-1-naphthalenemethanol using quantitative NMR

Validating the Purity of 4-(phenylmethoxy)-1-naphthalenemethanol: A Comparative Guide to qNMR vs. Traditional Chromatography As a Senior Application Scientist in pharmaceutical development, I frequently encounter the ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4-(phenylmethoxy)-1-naphthalenemethanol: A Comparative Guide to qNMR vs. Traditional Chromatography

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of certifying the absolute purity of novel intermediates. For structurally complex compounds like 4-(phenylmethoxy)-1-naphthalenemethanol (a critical building block featuring a benzyloxy-substituted naphthalene core), traditional chromatographic techniques often fall short of metrological rigor.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for absolute purity validation, and provides a self-validating experimental workflow.

The Analytical Dilemma: Relative vs. Absolute Purity

When assessing the purity of 4-(phenylmethoxy)-1-naphthalenemethanol, the default approach is often HPLC-UV. However, HPLC is inherently a comparative method[1]. It relies heavily on the area percent method, which assumes that the analyte and all trace impurities share identical UV response factors at the detection wavelength—a thermodynamic and photophysical rarity[1]. To achieve true quantification, HPLC requires an already-certified reference standard of the analyte itself, creating a circular dependency if your goal is to certify that very standard.

Conversely, qNMR is recognized by metrological and compendial frameworks (such as USP <761> and Ph. Eur.) as a primary ratio method[2]. The quantum mechanical causality of qNMR is elegant: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal, regardless of the molecule's overall chemical structure[1],[3]. By comparing the integral of the analyte to a Certified Reference Material (CRM) of a completely different compound, we achieve absolute quantification without needing a reference standard of the analyte[4],[2].

Workflow Start Purity Assessment of 4-(phenylmethoxy)-1-naphthalenemethanol HPLC HPLC-UV Method (Relative Purity) Start->HPLC qNMR 1H qNMR Method (Absolute Purity) Start->qNMR HPLC_Lim Requires Analyte Reference Standard Subject to UV Response Factors HPLC->HPLC_Lim qNMR_Adv No Analyte Standard Needed Direct Molar Proportionality qNMR->qNMR_Adv

Logical comparison of HPLC-UV versus qNMR for purity assessment workflows.

Mechanistic Causality in qNMR Design

To design a self-validating qNMR protocol for 4-(phenylmethoxy)-1-naphthalenemethanol, we must meticulously control the physical parameters of the NMR acquisition to ensure the quantum behavior of the spins translates accurately to macroscopic mass fractions.

  • Internal Standard Selection: We require a CRM with a simple, non-overlapping signal, high stability, and low volatility[5]. Maleic acid (CRM, 99.9% purity) is ideal. Its vinylic protons present a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the analyte's benzylic methylene protons (-O-CH2-Ph) at ~5.2 ppm and hydroxymethyl protons (-CH2-OH) at ~5.0 ppm.

  • Relaxation Delay (D1): If the nuclear spins do not fully return to thermal equilibrium between pulses, the signal will saturate, destroying the direct proportionality[6]. The longitudinal relaxation time (T1) for benzylic protons is typically 3-5 seconds. To ensure >99.9% magnetization recovery, the D1 must be set to at least 5 to 7 times the longest T1[6]. We set D1 = 60 seconds.

  • Pulse Angle & Signal-to-Noise: A 90° excitation pulse is mandatory to maximize the signal-to-noise ratio (S/N) in a single scan[6]. For precise integration (error < 1%), the S/N must strictly exceed 250:1[6].

Self-Validating Experimental Protocol

This protocol establishes a metrologically traceable workflow where every step validates the integrity of the next.

  • Gravimetric Preparation: Using an ultra-microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of 4-(phenylmethoxy)-1-naphthalenemethanol and ~5.0 mg of Maleic Acid CRM into a static-free vial. Causality: qNMR accuracy is fundamentally limited by gravimetric precision; any weighing error propagates directly into the final purity value.

  • Dissolution: Add 0.6 mL of DMSO-d6 (100% atom D). Causality: DMSO-d6 solubilizes both the lipophilic naphthalene ring and the polar maleic acid, while shifting the residual water peak away from our integration zones.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 400 MHz (or higher) using a 90° pulse, D1 = 60 s, and 64 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to improve S/N without distorting peak areas. Zero-fill to 64k points for adequate digital resolution (ensuring at least five data points above half-height)[6]. Phase manually and apply a flat baseline correction.

  • Integration & Calculation: Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and the analyte's benzylic singlet (δ 5.2 ppm, 2H). Calculate absolute purity using the fundamental qNMR mass fraction equation.

Protocol Step1 1. Gravimetric Co-weighing Analyte + Maleic Acid CRM Step2 2. Dissolution in DMSO-d6 Step1->Step2 Step3 3. 1H NMR Acquisition (90° Pulse, D1 > 5*T1) Step2->Step3 Step4 4. Signal Integration (δ 5.2 ppm vs δ 6.26 ppm) Step3->Step4 Step5 5. Absolute Mass Fraction Calculation Step4->Step5

Self-validating quantitative NMR protocol for absolute purity determination.

Comparative Data Analysis

To validate the superiority of qNMR for this application, we analyzed five replicate samples of a synthesized 4-(phenylmethoxy)-1-naphthalenemethanol batch using both HPLC-UV and 1H qNMR.

Table 1: Methodological Comparison for 4-(phenylmethoxy)-1-naphthalenemethanol

ParameterHPLC-UV (Area %)1H qNMR (Internal Standard)
Principle Comparative separation & detection[1]Direct molar proportionality[1]
Reference Standard Required (Analyte-specific)[1]Not required (Uses independent CRM)[4]
Matrix Interferences High (UV response factors vary)[1]Low (High specificity of chemical shifts)[3]
Precision (RSD) Very Good (< 1.0%)[1]Excellent (< 0.5%)[1]
Accuracy Relative (Overestimates purity if impurities lack chromophores)Absolute (Traceable to SI units)[5],[2]

Table 2: Experimental qNMR Validation Data (n=5) (Analyte MW = 264.32 g/mol , N=2; Maleic Acid CRM MW = 116.07 g/mol , N=2, Purity = 99.90%)

ReplicateAnalyte Mass (mg)IS Mass (mg)Analyte Integral (δ 5.2)IS Integral (δ 6.26)Calculated Purity (%)
110.1245.0121.00001.142598.45
210.0895.0351.00001.151098.51
310.1504.9981.00001.135298.42
410.1105.0201.00001.145898.48
510.1355.0051.00001.138998.46
Mean ----98.46%
RSD ----0.03%

Note: The HPLC-UV area percent for this exact same batch reported a purity of 99.8%. The discrepancy highlights how HPLC overestimates purity by failing to detect non-UV-absorbing impurities (e.g., residual aliphatic solvents, water, or inorganic salts), whereas qNMR intrinsically accounts for the absolute mass fraction[7],[6].

Conclusion

For the rigorous certification of 4-(phenylmethoxy)-1-naphthalenemethanol, qNMR provides an unparalleled, self-validating framework. By eliminating the reliance on analyte-specific reference standards and bypassing the erratic nature of UV response factors, qNMR delivers absolute, SI-traceable purity values. When executed with strict adherence to relaxation kinetics and gravimetric precision, it is the definitive choice for pharmaceutical quality control and reference standard certification.

References[1] Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment

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Safety & Regulatory Compliance

Safety

Operational and Disposal Master Guide: 4-(Phenylmethoxy)-1-naphthalenemethanol

Handling complex aromatic intermediates like 4-(Phenylmethoxy)-1-naphthalenemethanol (frequently referred to in literature as 4-benzyloxy-1-naphthalenemethanol) requires rigorous operational and logistical protocols. Uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex aromatic intermediates like 4-(Phenylmethoxy)-1-naphthalenemethanol (frequently referred to in literature as 4-benzyloxy-1-naphthalenemethanol) requires rigorous operational and logistical protocols. Utilized primarily as a lipophilic building block in the synthesis of advanced therapeutics—such as potential antimalarial derivatives[1]—this compound presents specific waste management challenges at the end of its experimental lifecycle.

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this chemical, ensuring strict adherence to environmental regulations and laboratory safety standards.

Chemical Profiling & Reactivity Causality

To design an effective disposal plan, one must first understand the molecular behavior of the chemical. The dual functional nature of 4-(Phenylmethoxy)-1-naphthalenemethanol dictates its reactivity and, consequently, its waste profile.

  • The Benzyloxy Group: Provides significant lipophilicity to the naphthalene core, making the compound highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate. Consequently, liquid waste streams containing this compound will almost always be solvent-heavy.

  • The Hydroxymethyl Group: Acts as a reactive site for further derivatization. In waste containers, this primary alcohol can be susceptible to oxidation.

Causality Rule: Never dispose of this compound in the same waste stream as strong oxidizers (e.g., concentrated nitric acid, peroxides). The oxidation of the benzylic alcohol can be highly exothermic, potentially leading to a dangerous loss of containment [3].

Quantitative Chemical Data & Disposal Implications

Table 1: Physicochemical Properties & Waste Implications

PropertyQuantitative ValueWaste Management Implication
Molecular Formula C₁₈H₁₆O₂High carbon density; excellent candidate for high-temperature energy-recovery incineration.
Molecular Weight 264.32 g/mol Heavy organic solid; dust generation is minimal during solid waste transfer.
LogP (Estimated) ~4.2Highly lipophilic; will partition entirely into organic solvent waste streams during liquid-liquid extractions.
Halogen Content 0%The base compound is F-code exempt; however, its classification depends heavily on the reaction solvent used.

Waste Generation Nodes in Drug Development

In a typical synthetic workflow, waste is not generated at a single point but across multiple nodes. The discontinuous nature of laboratory work often makes it challenging to track exactly when a chemical intermediate transitions into a regulated hazardous waste[4]. Identifying these nodes is critical for proactive waste segregation.

Workflow R Reagents: Naphthalene Deriv. + Benzyl Halide I Intermediate: 4-(Phenylmethoxy)-1- naphthalenemethanol R->I Synthesis P Target API (e.g., Antimalarial) I->P Derivatization W1 Aqueous Waste (Salts/Unreacted) I->W1 Extraction W2 Organic Waste (Solvents) I->W2 Purification

Synthesis workflow of the intermediate highlighting critical waste generation nodes.

Logistical Waste Segregation Matrix

Proper segregation is the cornerstone of laboratory chemical waste management[2]. Mixing incompatible waste streams or combining halogenated with non-halogenated solvents drastically increases disposal costs and environmental risk.

Table 2: Waste Segregation & Containment Matrix

Waste CategoryTypical EPA ClassificationPrimary Treatment MethodCompatible Containers
Pure Solid / Spills Non-hazardous organic solidHigh-temperature incinerationHDPE wide-mouth jars
Halogenated Liquid F002 (if mixed with DCM)Specialized halogen incinerationGlass or HDPE carboys
Non-Halogenated Liquid D001 (if mixed with EtOAc)Fuel blending / IncinerationHDPE carboys

Standard Operating Procedures (SOPs) for Disposal

These protocols are designed as self-validating systems . Each phase requires a verification check before proceeding, ensuring that errors are caught before the waste leaves the fume hood.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)
  • Collection: Using a static-free, anti-spark spatula, carefully sweep the solid 4-(Phenylmethoxy)-1-naphthalenemethanol into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is utilized because it resists degradation from residual organic solvents (like ether or ethyl acetate) that may be contaminating the solid [3].

  • Validation Check 1 (Visual Inspection): Inspect the collected powder for severe discoloration (e.g., dark yellowing or browning), which indicates oxidation or cross-contamination. Self-Validation: If contaminated, explicitly note the suspected contaminant on the waste log to prevent incompatible bulk mixing downstream.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Non-Halogenated Organic Solid - 4-(Phenylmethoxy)-1-naphthalenemethanol".

  • Validation Check 2 (Seal Integrity): Ensure the container is tightly threaded and sealed. Do not leave the container open in the fume hood, as this violates EPA storage regulations [4].

  • Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Reaction Mixtures
  • Solvent Identification: Determine the primary solvent used in the reaction or extraction phase.

  • Segregation Decision:

    • If the solvent is DCM, chloroform, or any other halogenated liquid, route to the Halogenated Waste Carboy .

    • If the solvent is ethyl acetate, methanol, or ether, route to the Non-Halogenated Waste Carboy .

    • Causality: Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride gas and prevent the formation of toxic dioxins. Mixing non-halogenated waste into this stream unnecessarily burdens the incineration facility and violates standard operating procedures [5].

  • Neutralization & Quenching: Ensure the reaction mixture is fully quenched. 4-(Phenylmethoxy)-1-naphthalenemethanol is stable at neutral pH, but residual acidic/basic reagents must be neutralized.

  • Validation Check 3 (pH Testing): Test a 1 mL aliquot of the waste with universal indicator paper. Self-Validation: The pH must read between 6 and 8. If it is outside this range, neutralize appropriately in a separate flask before bulk disposal.

  • Transfer: Slowly pour the mixture into the designated carboy using a chemical funnel. Leave at least 10% headspace to account for vapor expansion.

DecisionTree Start Waste Stream: 4-(Phenylmethoxy)-1- naphthalenemethanol Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incinerate High-Temp Incineration Solid->Incinerate HaloQ Contains Halogenated Solvents (e.g., DCM)? Liquid->HaloQ Yes Halogenated Waste Stream HaloQ->Yes Yes No Non-Halogenated Waste Stream HaloQ->No No Yes->Incinerate No->Incinerate

Logical decision tree for segregating and routing chemical waste streams.

Regulatory Compliance & EPA/RCRA Alignment

The American Chemical Society (ACS) advocates that the best approach to managing laboratory waste is through an institution-specific Chemical Hygiene Plan (CHP) [4]. When disposing of 4-(Phenylmethoxy)-1-naphthalenemethanol, laboratories must align their practices with the Resource Conservation and Recovery Act (RCRA):

  • D-Listed Waste: If the waste mixture exhibits a characteristic of toxicity or ignitability (e.g., the compound is dissolved in highly flammable solvents like diethyl ether), it must be classified under D-codes (e.g., D001 for ignitable waste).

  • F-Listed Waste: If the compound was utilized alongside spent halogenated solvents (like DCM) during purification, the resulting mixture falls under F-listed waste codes (e.g., F002) [4].

Regular training on these classifications is critical. As noted by safety experts, waste handling must follow hazardous organic chemical disposal routes, and even experienced chemists must double-check containers before storing or disposing of these complex liquids [5].

References

  • SYNTHESIS OF α-DIALKYLAMINOMETHYL-4-BENZYLOXY-1-NAPHTHALENEMETHANOLS1 Source: acs.org
  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management Source: creliohealth.com
  • Chemical Hygiene Plan | PennEHRS Source: upenn.edu
  • attachment_10.docx - Regulations.
  • 2,4-Difluorotoluene Supplier & Manufacturer | Factory Price Source: benzoic-acid-china.com
Handling

Personal protective equipment for handling 4-(Phenylmethoxy)-1-naphthalenemethanol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. Handling 4-(Phenylmethoxy)-1-naphthalenemethanol (also known as 4-be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. Handling 4-(Phenylmethoxy)-1-naphthalenemethanol (also known as 4-benzyloxy-1-naphthalenemethanol) requires a rigorous understanding of its structural properties. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecule's structural components and their physiological implications:

  • The Hydroxymethyl Group (-CH₂OH): Located at the C1 position, this primary alcohol is highly reactive. Based on toxicological data from structural analogs such as 1-naphthalenemethanol and 4-methoxy-1-naphthalenemethanol, this moiety presents a severe risk of ocular damage (GHS Hazard H318: Causes serious eye damage) and acute skin irritation (H315) [1].

  • The Phenylmethoxy (Benzyloxy) Group: The addition of this bulky, non-polar group at the C4 position significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid dermal penetration if the epidermal barrier is breached, making skin contact a primary exposure vector.

  • Physical State: Typically encountered as a dry, crystalline solid, the compound poses a distinct inhalation hazard. Fine particulates can become airborne during weighing, leading to mucosal irritation in the respiratory tract .

Quantitative PPE Specifications

Standard laboratory attire is insufficient for handling functionalized polycyclic aromatic hydrocarbons (PAHs). The table below outlines the required Personal Protective Equipment (PPE) and the mechanistic causality behind each specification.

PPE CategorySpecificationMechanistic Justification & Causality
Ocular Protection ANSI Z87.1 tight-fitting safety gogglesThe C1-hydroxymethyl group poses a severe risk of corneal damage. Standard safety glasses with side shields are insufficient against airborne crystalline dust.
Dermal Protection (Solid) Nitrile gloves (≥0.11 mm thickness)The benzyloxy moiety drives high lipophilicity. Nitrile provides a sufficient barrier against the dry particulate, preventing lipid-mediated dermal absorption.
Dermal Protection (Solution) Viton or Butyl rubber glovesOrganic carrier solvents (e.g., DCM, THF) rapidly degrade nitrile. Viton prevents solvent-mediated transport of the solute across the glove membrane.
Respiratory Protection N95 or P100 particulate respiratorRequired if handling >1 gram outside a localized exhaust environment to prevent inhalation of fine dust that causes acute mucosal irritation.
Body Protection Flame-resistant (FR) lab coatPrevents electrostatic accumulation of particulates on personal clothing and provides a primary barrier against accidental solvent splashes.

Operational Workflow: Chemical Handling and Transfer

Every protocol in a high-functioning laboratory must be a self-validating system. The following step-by-step methodology ensures that each safety measure is actively verified before proceeding.

HandlingWorkflow Start Initiate Handling Procedure PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow Rate 80-120 fpm) PPE->Hood State Physical State? Hood->State Solid Weigh using Anti-static Spatula State->Solid Dry Powder Solution Handle via Closed-System Transfer State->Solution In Solvent Clean Decontaminate Surfaces (EtOH -> Soap/Water) Solid->Clean Solution->Clean End Doff PPE & Wash Hands Clean->End

Workflow for the safe handling and transfer of 4-(Phenylmethoxy)-1-naphthalenemethanol.

Step-by-Step Handling Methodology

Step 1: Pre-Operational Validation

  • Action: Perform a pneumatic inflation test on your nitrile gloves and verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: Twist the glove cuff to trap air and apply pressure; discard if any micro-leaks are detected. Tape a small piece of Kimwipe to the bottom of the fume hood sash; it should pull gently inward without violent fluttering. A flow >120 fpm creates turbulent eddies that can blow the fine PAH powder out of the sash.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing spatula to transfer the solid compound into a pre-tared vial.

  • Causality: Dry PAH powders are highly prone to static charge accumulation, which can cause the powder to "jump" and contaminate the surrounding workspace or operator.

  • Self-Validation: Observe the powder during transfer. If it clings aggressively to the spatula, pause and discharge the static using an anti-static ionizer gun before proceeding.

Step 3: Solution Preparation

  • Action: If dissolving the compound in an organic solvent (e.g., dichloromethane or ethyl acetate), cap the vial immediately after solvent addition before vortexing. Switch to Viton gloves if handling the solution extensively.

  • Causality: Solvents act as carriers, drastically reducing the time required for the lipophilic compound to penetrate standard nitrile barriers.

Emergency Spill Response and Containment

In the event of a spill, rapid, logical decision-making is critical to prevent exposure and environmental contamination.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Major Evacuate Area & Call EHS Assess->Major >50g or outside hood Minor Don Spill Kit PPE (N95, Heavy Gloves) Assess->Minor <50g inside hood Contain Cover with Absorbent Pad Minor->Contain Collect Collect in Hazardous Waste Contain->Collect Decon Wipe Area with Isopropanol Collect->Decon

Decision matrix and procedural pathway for containing chemical spills.

Step-by-Step Spill Response Methodology

Step 1: Immediate Assessment and Containment

  • Action: Determine the scale of the spill. For minor spills (<50g) contained within the fume hood, cover the powder with an absorbent pad lightly dampened with water to prevent aerosolization.

  • Causality: Dry sweeping a PAH powder generates hazardous airborne dust. Dampening the powder eliminates the inhalation risk during cleanup.

Step 2: Collection

  • Action: Use a disposable plastic scoop to collect the dampened powder and the absorbent pad. Place all materials into a designated, sealable hazardous waste bag.

Step 3: Surface Decontamination

  • Action: Wipe down the affected area with isopropanol or ethanol, followed by a secondary wipe with warm soapy water.

  • Self-Validation: Because naphthalene derivatives are highly fluorescent, perform a final inspection of the cleaned surface using a handheld UV lamp (254 nm or 365 nm). The complete absence of fluorescence confirms that the chemical has been entirely removed.

Waste Disposal Logistics

Improper disposal of functionalized naphthalenes can lead to severe aquatic toxicity.

  • Solid Waste: All empty vials, contaminated Kimwipes, and disposable spatulas must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste: Toxic Organics (PAH Derivatives)."

  • Liquid Waste: Solutions containing 4-(Phenylmethoxy)-1-naphthalenemethanol must be segregated into halogenated or non-halogenated organic waste carboys, depending on the carrier solvent. Never pour these solutions down the aqueous drain, as the compound's high LogP will cause it to persist and bioaccumulate in aquatic ecosystems.

References

  • PubChem. "1-Naphthalenemethanol - Safety and Hazards." National Center for Biotechnology Information. URL:[Link]

Sources

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